8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Overview
Description
8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group, a dihydrobenzodioxine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzodioxine Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihydroxy compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but lacks the dihydrobenzodioxine ring.
Dihydrobenzodioxine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
8-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the combination of the trifluoromethyl group and the dihydrobenzodioxine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1781526-64-4 |
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Molecular Formula |
C10H7F3O4 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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